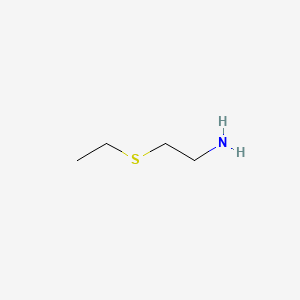

2-(Ethylthio)ethylamine

Description

The exact mass of the compound 2-(Ethylthio)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Ethylthio)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylthio)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCTVUWPHAZTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189993 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36489-03-9 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036489039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylthio)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Ethylthio)ethylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Ethylthio)ethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Ethylthio)ethylamine, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and chemical synthesis. We will explore its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights into its utility.

Introduction and Molecular Overview

2-(Ethylthio)ethylamine, identified by CAS number 36489-03-9, is an organic compound featuring two key functional groups: a primary amine (-NH₂) and a thioether (-S-).[1] This unique structure imparts a dual reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[1][2] Its linear formula is CH₃CH₂SCH₂CH₂NH₂. The molecule consists of an ethane backbone with an amine group on one carbon and an ethylthio group on the other.[1] This arrangement allows it to serve as a versatile intermediate in various chemical transformations, finding utility in pharmaceuticals, agrochemicals, and industrial applications.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in a laboratory setting.

Physical Properties

2-(Ethylthio)ethylamine is a clear, colorless liquid at room temperature.[3] It is classified as a flammable liquid and is known for its strong, unpleasant odor (stench).[3] Key physical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 36489-03-9 | [1][2][4][5] |

| Molecular Formula | C₄H₁₁NS | [1][2][4][5] |

| Molecular Weight | 105.20 g/mol | [1][2][4][6] |

| Boiling Point | 159-160 °C at 760 mmHg | [2][3][5] |

| Density | 0.946 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n20/D) | 1.4900 | [3] |

| Flash Point | 57 °C (134.6 °F) - closed cup | |

| Melting Point | 163 °C | [2][3][5] |

Spectroscopic Characterization

The structural features of 2-(Ethylthio)ethylamine give rise to a distinct spectroscopic signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the five distinct proton environments: the methyl protons (CH₃), the two sets of methylene protons (CH₂) adjacent to the sulfur and nitrogen atoms, and the amine protons (NH₂). The signals for hydrogens on carbons adjacent to the amine typically appear in the 2.3-3.0 ppm range due to the deshielding effect of nitrogen.[7] The amine protons themselves can appear over a broad range (0.5-5.0 ppm) and their signal may be broadened.[7]

-

¹³C NMR : The carbon-13 NMR spectrum shows four unique carbon signals.[1] The terminal methyl carbon of the ethyl group is observed at approximately 14.8 ppm.[1] Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Primary amines typically show two N-H stretching bands in the 3400-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[7] The C-S stretching vibration is generally weaker and appears in the fingerprint region.

-

Mass Spectrometry (MS) : In mass spectrometry, 2-(Ethylthio)ethylamine will exhibit a molecular ion peak corresponding to its molecular weight (105.20 amu). Fragmentation patterns will reflect the cleavage of C-C, C-S, and C-N bonds.

Synthesis and Chemical Reactivity

The utility of 2-(Ethylthio)ethylamine as a synthetic intermediate stems from its predictable and versatile reactivity.

Primary Synthetic Pathway

The most common laboratory-scale synthesis is the thiol-epoxide amination pathway.[1] This two-step process offers a reliable route to the target compound.

Step 1: Thiol-Epoxide Ring Opening Ethyl mercaptan (ethanethiol) acts as a nucleophile, attacking and opening the epoxide ring of ethylene oxide. This reaction forms the intermediate, 2-(ethylthio)ethanol.

Step 2: Amination The resulting alcohol intermediate is then aminated using ammonia to yield 2-(Ethylthio)ethylamine.[1] This reaction is typically conducted at elevated temperatures (50-100°C) and pressures (1-5 atm).[1]

Core Reactivity

The amine and thioether groups can react independently, allowing for selective transformations.

-

Amine Group Reactions : The primary amine is nucleophilic and basic. It readily participates in standard amine chemistry, including salt formation with acids, acylation with acid chlorides or anhydrides, and alkylation reactions.

-

Thioether Group Reactions : The sulfur atom in the thioether group is susceptible to oxidation.[1] Using oxidizing agents like hydrogen peroxide under mild conditions can convert the thioether to the corresponding sulfoxide (2-(ethylsulfinyl)ethylamine).[1] Stronger oxidation can yield the sulfone.

-

Ligand Formation : The molecule can act as a bidentate ligand, coordinating with metal ions through both the nitrogen and sulfur atoms.[1] This property is exploited in coordination chemistry to form metal complexes, some of which have been investigated for chemotherapeutic applications.[1]

Applications in Research and Industry

The versatility of 2-(Ethylthio)ethylamine makes it a crucial intermediate in several high-value sectors.

-

Pharmaceutical Synthesis : It serves as a key building block for various pharmaceutical compounds, particularly in the development of drugs targeting neurological and cardiovascular conditions.[2] Its hydrochloride salt is also a common intermediate in organic synthesis.[8]

-

Agrochemicals : The molecule is utilized in the formulation of pesticides and herbicides.[2]

-

Industrial Chemicals : It acts as a precursor in the manufacturing of surfactants, emulsifiers, and corrosion inhibitors, where both the amine and thioether functionalities contribute to performance.[2][8]

-

Biological Research : The compound has been used in biological research to study enzyme mechanisms.[1] Notably, it acts as a substrate for the lysosomal cysteamine carrier, showing potential for therapeutic applications in managing lysosomal storage disorders like cystinosis by reducing intracellular cystine levels.[1]

-

Coordination Chemistry : It is used as a starting material for developing more complex functionalized ligands for applications in catalysis and material science.[1]

Safety and Handling

Proper handling of 2-(Ethylthio)ethylamine is critical due to its hazardous properties. It is classified as a dangerous good for transport.[4]

GHS Hazard Classification

The compound is classified under several hazard categories.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquid | H226 | Flammable liquid and vapor | [3][6] |

| Skin Irritation | H315 | Causes skin irritation | [3][6] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3][6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3][6] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[9] A type ABEK (EN14387) respirator filter is recommended.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][9] It should be stored at room temperature.[2]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If on skin, remove contaminated clothing and rinse skin with water.[3] If inhaled, move the person to fresh air.[9]

Conclusion

2-(Ethylthio)ethylamine is a functionally rich molecule whose value lies in the distinct and complementary reactivity of its primary amine and thioether moieties. This dual nature has established it as a pivotal intermediate in the synthesis of a wide array of products, from life-saving pharmaceuticals to advanced industrial materials. A comprehensive understanding of its chemical properties, reactivity, and safety protocols is essential for harnessing its full potential in research and development.

References

-

MySkinRecipes. 2-(Ethylthio)ethylamine. [Link]

-

Chemsrc. 2-(ethylthio)ethylamine | CAS#:36489-03-9. [Link]

-

PubChem - NIH. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011. [Link]

-

PubChem - NIH. 2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS | CID 3016870. [Link]

-

PubChem - NIH. Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-. [Link]

-

MySkinRecipes. 2-(Ethylthio)ethylamine hydrochloride. [Link]

-

SpectraBase. 2-(Methylthio)ethylamine. [Link]

-

Alchem.Pharmtech. CAS 36489-03-9 | 2-(Ethylthio)ethylamine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. Buy 2-(Ethylthio)ethylamine | 36489-03-9 [smolecule.com]

- 2. 2-(Ethylthio)ethylamine [myskinrecipes.com]

- 3. 2-(ETHYLTHIO)ETHYLAMINE | 36489-03-9 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-(ethylthio)ethylamine | CAS#:36489-03-9 | Chemsrc [chemsrc.com]

- 6. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-(Ethylthio)ethylamine hydrochloride [myskinrecipes.com]

- 9. chemicalbook.com [chemicalbook.com]

2-(Ethylthio)ethylamine molecular structure and formula

An In-depth Technical Guide to 2-(Ethylthio)ethylamine: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Ethylthio)ethylamine, a crucial building block in synthetic chemistry and drug development. We will delve into its fundamental molecular structure, physicochemical properties, spectroscopic signature, and common synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols. The information presented herein is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: Unveiling 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine, also known by its IUPAC name 2-(Ethylsulfanyl)ethan-1-amine, is a bifunctional molecule containing both a primary amine and a thioether group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure allows for a variety of chemical transformations, making it a valuable synthon for introducing the ethylthioethylamino moiety into a target molecule. Understanding its core characteristics is paramount for its effective and safe utilization in a laboratory setting.

Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its molecular structure. 2-(Ethylthio)ethylamine is a relatively simple aliphatic compound, yet its structure dictates its reactivity and physical properties.

Chemical Formula and Identifiers

A clear and unambiguous identification is critical in chemical research. The following table summarizes the key identifiers for 2-(Ethylthio)ethylamine.

| Identifier | Value |

| Molecular Formula | C4H11NS |

| IUPAC Name | 2-(Ethylsulfanyl)ethan-1-amine |

| CAS Number | 6414-79-5 |

| Molecular Weight | 105.21 g/mol |

| Canonical SMILES | CCSCCN |

| InChI Key | BHRZFRCBBFLCSI-UHFFFAOYSA-N |

Structural Representation

The spatial arrangement of atoms and bonds defines the molecule's reactivity and interaction with other molecules. The diagram below illustrates the connectivity of 2-(Ethylthio)ethylamine.

Caption: Ball-and-stick model of 2-(Ethylthio)ethylamine.

Physicochemical Properties

The physical and chemical properties of a compound are direct consequences of its molecular structure. These properties are critical for designing experiments, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 153-154 °C (760 mmHg) | |

| Density | 0.945 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.488 | |

| Flash Point | 43 °C |

Note: Physical properties can vary slightly depending on the purity of the sample and the measurement conditions.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a molecule. The following sections detail the expected spectroscopic data for 2-(Ethylthio)ethylamine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 2-(Ethylthio)ethylamine, the spectrum would be expected to show the following signals:

-

Triplet (δ ~1.2 ppm, 3H): Corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

-

Quartet (δ ~2.5 ppm, 2H): Corresponding to the methylene protons (-S-CH₂-CH₃) of the ethyl group, split by the adjacent methyl protons.

-

Triplet (δ ~2.7 ppm, 2H): Corresponding to the methylene protons adjacent to the sulfur atom (-CH₂-S-), split by the adjacent methylene protons.

-

Triplet (δ ~2.8 ppm, 2H): Corresponding to the methylene protons adjacent to the nitrogen atom (-CH₂-NH₂), split by the adjacent methylene protons.

-

Singlet (broad, δ ~1.5-2.0 ppm, 2H): Corresponding to the amine protons (-NH₂). The chemical shift and multiplicity of this signal can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected signals for 2-(Ethylthio)ethylamine are:

-

δ ~15 ppm: Methyl carbon (-CH₃).

-

δ ~26 ppm: Methylene carbon of the ethyl group (-S-CH₂-CH₃).

-

δ ~34 ppm: Methylene carbon adjacent to the sulfur atom (-CH₂-S-).

-

δ ~41 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-NH₂).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Ethylthio)ethylamine would be expected to show the following characteristic absorption bands:

-

3370-3250 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.

-

2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

1650-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine group.

-

1470-1430 cm⁻¹: C-H bending vibrations.

-

~700-600 cm⁻¹: C-S stretching vibration.

Synthesis Methodology

The synthesis of 2-(Ethylthio)ethylamine can be achieved through various routes. A common and reliable method involves the reaction of 2-chloroethylamine with sodium ethanethiolate. This nucleophilic substitution reaction is efficient and proceeds with good yield.

Experimental Protocol: Synthesis of 2-(Ethylthio)ethylamine

Materials:

-

Sodium ethanethiolate (NaSEt)

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of Ethanethiol: Slowly add ethanethiol to the cooled sodium hydroxide solution. The reaction is exothermic, so maintain the temperature below 10 °C. Stir the mixture for 30 minutes to ensure complete formation of sodium ethanethiolate.

-

Reaction with 2-Chloroethylamine: In a separate flask, dissolve 2-chloroethylamine hydrochloride in water and neutralize it with a stoichiometric amount of sodium hydroxide solution.

-

Nucleophilic Substitution: Slowly add the aqueous solution of 2-chloroethylamine to the ethanolic solution of sodium ethanethiolate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Distillation: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-(Ethylthio)ethylamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(Ethylthio)ethylamine.

Applications in Drug Development

The unique structural features of 2-(Ethylthio)ethylamine make it a valuable precursor in the synthesis of various pharmaceutically active compounds.

-

Histamine H₂ Receptor Antagonists: The ethylthioethylamino moiety is a key structural component in several histamine H₂ receptor antagonists, which are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD). For instance, it serves as a building block for the synthesis of Cimetidine, one of the earliest and most well-known H₂ receptor antagonists.

-

Radioprotective Agents: The presence of a sulfur atom and an amino group in close proximity imparts potential radioprotective properties. Amifostine, a well-known cytoprotective agent, shares a similar structural motif (a thio-phosphate derivative of a related aminothiol), highlighting the importance of this functionality in mitigating the harmful effects of radiation.

-

Chelating Agents: The nitrogen and sulfur atoms can act as ligands to chelate metal ions. This property is exploited in the design of drugs for treating heavy metal poisoning.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Ethylthio)ethylamine. It is a flammable liquid and can cause skin and eye irritation.

GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

| 🔥 | Flammable liquids | H226: Flammable liquid and vapor. |

| ❗ | Skin corrosion/irritation | H315: Causes skin irritation. |

| ❗ | Serious eye damage/eye irritation | H319: Causes serious eye irritation. |

| ❗ | Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

2-(Ethylthio)ethylamine is a versatile and valuable chemical intermediate with significant applications, particularly in the pharmaceutical industry. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects, grounded in established scientific principles and data.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22179, 2-(Ethylthio)ethylamine. Retrieved from [Link]

An In-depth Technical Guide to Fenbufen (CAS No. 36489-03-9): Properties, Pharmacology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenbufen (CAS No. 36489-03-9), a non-steroidal anti-inflammatory drug (NSAID). This document delves into its chemical and physical properties, mechanism of action, pharmacological profile, and analytical methodologies, offering a valuable resource for professionals in medicinal chemistry, pharmacology, and drug development.

Introduction: A Prodrug Approach to Anti-inflammatory Therapy

Fenbufen, chemically known as γ-oxo-[1,1′-biphenyl]-4-butanoic acid, is a member of the propionic acid class of NSAIDs.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[2][3] A key pharmacological feature of Fenbufen is its nature as a prodrug.[1][4] Following oral administration, it is metabolized in the liver to its active form, 4-biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin synthesis.[4][5] This prodrug strategy is thought to reduce the incidence of gastric side effects compared to NSAIDs that are administered in their active form, as it minimizes direct exposure of the gastrointestinal tract to the active cyclooxygenase (COX) inhibitor.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.

| Property | Value | Source(s) |

| CAS Number | 36330-85-5 | [6] |

| Molecular Formula | C₁₆H₁₄O₃ | [6] |

| Molecular Weight | 254.28 g/mol | [6] |

| Melting Point | 184-187 °C | [7][8] |

| Appearance | White or off-white crystalline powder or needle-like crystals. | [7] |

| Solubility | Very slightly soluble in water; soluble in ethanol, acetone, methylene chloride, glacial acetic acid, chloroform, and ether. | [7][8][9] |

| pKa | 4.3 | [7] |

Synthesis of Fenbufen

The primary and most industrially viable method for synthesizing Fenbufen is through the Friedel-Crafts acylation of biphenyl with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][8]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a common laboratory-scale synthesis of Fenbufen.

Materials:

-

Biphenyl

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

3% Sodium carbonate solution

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, dissolve anhydrous AlCl₃ in nitrobenzene with continuous stirring.

-

Cool the resulting mixture to below 10°C using an ice bath.

-

In a separate container, thoroughly mix finely ground biphenyl and succinic anhydride.

-

Slowly add the biphenyl and succinic anhydride mixture to the stirred AlCl₃ solution, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (up to four days, as some procedures suggest for completion).[10]

-

Quench the reaction by carefully pouring the mixture into a solution of concentrated HCl in ice water.

-

Remove the nitrobenzene solvent via steam distillation.[10]

-

Cool the remaining mixture and filter the crude product.

-

Dissolve the crude product in a hot 3% sodium carbonate solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with HCl to precipitate the Fenbufen.

-

Collect the purified product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.[9]

Diagram of Fenbufen Synthesis:

Caption: Synthetic workflow for Fenbufen via Friedel-Crafts acylation.

Pharmacology and Mechanism of Action

Fenbufen's therapeutic effects are mediated by its active metabolite, biphenylacetic acid (BPAA).[1][4]

Mechanism of Action

The primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][11] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][11] By inhibiting COX enzymes, BPAA effectively reduces the production of these prostaglandins.[12][13] Fenbufen itself has no significant inhibitory activity against COX enzymes.[4][14]

The prodrug nature of Fenbufen is a critical aspect of its pharmacological profile, potentially contributing to a lower incidence of gastrointestinal adverse effects.[4]

Signaling Pathway of Fenbufen's Action:

Caption: Mechanism of action of Fenbufen as a prodrug.

Pharmacokinetics

| Parameter | Description | Source(s) |

| Absorption | Readily absorbed from the gastrointestinal tract. Food may reduce the rate but not the extent of absorption. | [12][13][15] |

| Distribution | Highly bound to plasma proteins (>99%). | [12][13][15] |

| Metabolism | Extensively metabolized in the liver to its active metabolite, biphenylacetic acid (BPAA), and other metabolites. | [5][12][13] |

| Excretion | Primarily excreted in the urine, mainly as conjugates. | [12][13] |

| Half-life | The plasma half-life is approximately 10-17 hours. | [12][13][16] |

| Time to Peak | Peak plasma concentrations of total drug-related compounds are reached in about 2 hours, though Fenbufen itself is a minor component at this time. | [15] |

Clinical Efficacy and Safety Profile

Fenbufen has been evaluated in numerous clinical trials for the treatment of rheumatoid arthritis and osteoarthritis.[17][18]

Efficacy

Studies have shown that daily doses of 600 to 1000 mg of Fenbufen are comparable in effectiveness to therapeutic doses of aspirin (3-4g), indomethacin (75-100mg), and phenylbutazone (300-400mg) in patients with rheumatoid arthritis.[18][19] In osteoarthritis, 600 mg of Fenbufen daily has demonstrated efficacy comparable to 3.6 g of aspirin or 75 mg of indomethacin.[19]

Safety and Adverse Effects

The most frequently reported side effects are gastrointestinal complaints.[19] Other common adverse effects include dizziness, headache, and numbness.[12][13] Skin rashes and photosensitivity have also been reported.[12][13] Notably, Fenbufen was withdrawn from some markets due to concerns about liver toxicity.[5][10]

Drug Interactions:

-

Aspirin: Concomitant use can decrease the serum concentration of Fenbufen and its metabolites.[12][20]

-

Quinolones: There is an increased risk of convulsions when Fenbufen is co-administered with quinolone antibiotics.[12][13]

-

Coumarins: Fenbufen may enhance the anticoagulant effect of coumarins.[12][13]

Analytical Methodologies

The quantification of Fenbufen and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of Fenbufen and Metabolites in Plasma

This protocol provides a general framework for the HPLC analysis of Fenbufen and its primary metabolite, BPAA.

Sample Preparation (Plasma):

-

To 1.0 mL of a plasma sample, add an appropriate internal standard.

-

Acidify the sample with a small volume of 1 M HCl.

-

Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., diethyl ether and dichloromethane).

-

Vortex the mixture to ensure thorough extraction and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject a defined volume into the HPLC system.[21]

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where Fenbufen and its metabolites show significant absorbance.[22][23]

Diagram of HPLC Workflow:

Caption: General workflow for the HPLC analysis of Fenbufen.

Conclusion

Fenbufen is a non-steroidal anti-inflammatory drug with a unique profile as a prodrug. Its mechanism of action, centered on the inhibition of prostaglandin synthesis by its active metabolite, biphenylacetic acid, provides effective relief from pain and inflammation in rheumatic conditions. While its clinical use has been tempered by safety concerns, particularly hepatotoxicity, Fenbufen remains a valuable compound for research in inflammation and drug metabolism. The synthetic and analytical methods detailed in this guide provide a solid foundation for further investigation and development in the field of anti-inflammatory therapeutics.

References

-

PubChem. Fenbufen | C16H14O3 | CID 3335. National Center for Biotechnology Information. Available from: [Link]

-

Medical Dialogues. Fenbufen: Indications, Uses, Dosage, Drugs Interactions, Side effects. 2023. Available from: [Link]

-

MIMS Philippines. Fenbufen: Uses, Dosage, Side Effects and More. Available from: [Link]

-

PubMed. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. Available from: [Link]

-

PubMed. Metabolic and pharmacokinetic studies with fenbufen in man. Available from: [Link]

-

PubMed. A survey of clinical trials with fenbufen. Available from: [Link]

-

PubMed. Pharmacokinetics of fenbufen in man. Available from: [Link]

-

PubMed. Overview of efficacy of fenbufen in rheumatoid arthritis and osteoarthritis. Available from: [Link]

-

ChemBK. Fenbufen. Available from: [Link]

-

PubMed. The pharmacological properties of fenbufen. A review. Available from: [Link]

-

PubMed. Side effect and safety data for fenbufen. Available from: [Link]

-

PubMed. Fenbufen, a new non-steroidal anti-inflammatory agent in rheumatoid arthritis, its efficacy and toxicity. Available from: [Link]

-

ResearchGate. Fenbufen | Request PDF. Available from: [Link]

-

Taylor & Francis Online. Fenbufen – Knowledge and References. Available from: [Link]

-

YouTube. Fenbufen Synthesis. 2023. Available from: [Link]

-

ResearchGate. TLC analysis of non-steroidal anti-inflammatory drugs and videodensitometric determination of fenbufen in tablets. 2025. Available from: [Link]

-

AKJournals. TLC analysis of non-steroidal anti-inflammatory drugs and videodensitometric determination of fenbufen in tablets. Available from: [Link]

-

Fenbufen and Placebo Treatment in Osteoarthritis. Available from: [Link]

-

PubMed. Toxicology studies of fenbufen. Available from: [Link]

-

PubMed. Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Available from: [Link]

- Google Patents. CN106588636B - Refining method of fenbufen.

-

ResearchGate. Synthetic strategy for the preparation of fenbufen. Available from: [Link]

-

Drug Central. fenbufen. Available from: [Link]

-

ResearchGate. Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. 2025. Available from: [Link]

-

ResearchGate. FIG. 3. Effect of NSAID-related compounds on the basal expression of.... Available from: [Link]

-

FDA. version 1.1. Available from: [Link]

-

PubMed. Pharmacologic properties of fenbufen. Available from: [Link]

-

Wikipedia. Nonsteroidal anti-inflammatory drug. Available from: [Link]

-

Medscape. Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. 2023. Available from: [Link]

-

National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacological properties of fenbufen. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Fenbufen | 36330-85-5 [chemicalbook.com]

- 9. Fenbufen CAS#: 36330-85-5 [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. mims.com [mims.com]

- 14. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic and pharmacokinetic studies with fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of fenbufen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A survey of clinical trials with fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of efficacy of fenbufen in rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Toxicology studies of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. akjournals.com [akjournals.com]

A Comprehensive Spectroscopic Guide to 2-(Ethylthio)ethylamine: Elucidating Molecular Structure through NMR, IR, and MS

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Ethylthio)ethylamine (CAS No. 36489-03-9), a versatile bifunctional molecule featuring both a primary amine and a thioether moiety.[1] As a crucial building block in organic synthesis and a ligand in coordination chemistry, unambiguous structural verification is paramount for its application in research and development.[1] This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed spectroscopic fingerprint of the molecule. Each section explains the causality behind the spectral features, provides validated experimental protocols, and interprets the data to confirm the molecular structure, offering a self-validating reference for researchers, scientists, and drug development professionals.

Introduction: The Molecular Profile of 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine, with the molecular formula C₄H₁₁NS and a molecular weight of 105.20 g/mol , possesses a simple yet functionally rich aliphatic structure: CH₃CH₂SCH₂CH₂NH₂.[1][2][3] The presence of a soft Lewis basic thioether group and a hard Lewis basic primary amine group imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like corrosion inhibitors.[1][4]

Accurate characterization is the bedrock of chemical science. For a molecule like 2-(Ethylthio)ethylamine, where reactivity is dictated by its distinct functional groups, a multi-technique spectroscopic approach is not merely confirmatory but essential for ensuring purity and predicting chemical behavior. This guide will dissect its signature spectra, providing the foundational data required for quality control and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protonic and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shifts (δ) are dictated by the local electronic environment, with electronegative atoms like nitrogen and sulfur causing a "deshielding" effect that shifts signals downfield.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of all unique proton environments within the molecule. For 2-(Ethylthio)ethylamine, we expect four distinct signals corresponding to the four non-equivalent sets of protons.

-

Sample Preparation: Dissolve ~5-10 mg of 2-(Ethylthio)ethylamine in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will cause the amine protons (-NH₂) to exchange, leading to their signal disappearance, which can be a useful diagnostic tool.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for spectra recorded in CDCl₃.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Caption: Workflow for ¹H NMR Spectroscopy.

The spectrum is consistent with the proposed structure, showing four signals with coupling patterns (triplet, quartet, triplet) that confirm the connectivity of the ethyl and ethylene fragments.

| Label | Structure Fragment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | CH₃ -CH₂-S- | ~1.28 | Triplet (t) | 3H | Upfield signal, split by the adjacent -CH₂- group (b). |

| b | CH₃-CH₂ -S- | ~2.55 | Quartet (q) | 2H | Deshielded by the sulfur atom, split by the methyl group (a). |

| c | -S-CH₂ -CH₂-NH₂ | ~2.65 - 2.75 | Triplet (t) | 2H | Deshielded by both S and N atoms, split by adjacent -CH₂- (d). |

| d | -S-CH₂-CH₂ -NH₂ | ~2.80 - 2.90 | Triplet (t) | 2H | Deshielded by the adjacent amine group, split by -CH₂- (c). |

| e | -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. Broad due to quadrupole broadening and potential hydrogen exchange. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. The values presented are representative.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For 2-(Ethylthio)ethylamine, four distinct signals are expected, corresponding to the four carbon atoms in the molecule.

The sample preparation is identical to that for ¹H NMR. The acquisition is typically performed using a proton-decoupled pulse sequence, which results in all carbon signals appearing as singlets. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for ¹³C NMR Spectroscopy.

The presence of four distinct signals confirms the molecular asymmetry. The chemical shifts are consistent with the known effects of sulfur and nitrogen substitution on aliphatic carbons.

| Label | Structure Fragment | Approx. Chemical Shift (δ, ppm) | Rationale |

| 1 | CH₃ -CH₂-S- | ~14.8 | Most upfield signal, typical for a terminal methyl group in an alkyl chain.[1] |

| 2 | CH₃-CH₂ -S- | ~25.6 | Methylene carbon adjacent to sulfur, moderately deshielded.[1] |

| 3 | -S-CH₂ -CH₂-NH₂ | ~35.0 | Methylene carbon adjacent to both sulfur and the aminoethyl group. |

| 4 | -S-CH₂-CH₂ -NH₂ | ~42.8 | Methylene carbon directly attached to the electronegative nitrogen atom, resulting in the most downfield shift.[1] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of IR radiation corresponding to specific bond vibrations.[5] For 2-(Ethylthio)ethylamine, the key signatures will be from the primary amine (N-H bonds) and the alkyl (C-H) and thioether (C-S) functionalities.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Apply a single drop of neat 2-(Ethylthio)ethylamine liquid directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Caption: Workflow for ATR-IR Spectroscopy.

The IR spectrum provides clear evidence for the primary amine and the aliphatic nature of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch | Medium, two bands | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Strong | Alkyl (CH₃, CH₂) |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (-NH₂) |

| 1020 - 1250 | C-N Stretch | Medium-Weak | Aliphatic Amine |

| 650 - 750 | C-S Stretch | Weak | Thioether |

Detailed Analysis:

-

N-H Vibrations: As a primary amine (R-NH₂), 2-(Ethylthio)ethylamine is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[6][7][8] The presence of these two bands is a definitive marker for the -NH₂ group.[9] Additionally, the N-H bending vibration appears around 1600 cm⁻¹.[7]

-

C-H Vibrations: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching from the ethyl and ethylene groups.[10]

-

C-S Vibration: The C-S stretch is typically weak and falls within the complex "fingerprint region" (below 1500 cm⁻¹), making it less diagnostically reliable than the amine vibrations.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

-

Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) or use a direct insertion probe. GC introduction ensures the analysis of a pure compound.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a molecular ion (M⁺•) and causing subsequent fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Sources

- 1. Buy 2-(Ethylthio)ethylamine | 36489-03-9 [smolecule.com]

- 2. 2-(Ethylthio)ethylamine 96 36489-03-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Ethylthio)ethylamine [myskinrecipes.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. wikieducator.org [wikieducator.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical characteristics of 2-(Ethylthio)ethylamine

An In-Depth Technical Guide to 2-(Ethylthio)ethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of 2-(Ethylthio)ethylamine (CAS No. 36489-03-9), a versatile bifunctional molecule. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its application and handling.

Molecular Identity and Core Physicochemical Properties

2-(Ethylthio)ethylamine, also known as 1-amino-3-thiapentane, is an organic compound featuring a primary amine and a thioether functional group.[1] This unique structure dictates its chemical behavior and utility as a building block in synthesis and as a ligand in coordination chemistry.[2]

Structural and Molecular Data

The fundamental identifiers and molecular properties of 2-(Ethylthio)ethylamine are summarized below.

| Identifier | Value | Source |

| CAS Number | 36489-03-9 | [3][4][5] |

| Molecular Formula | C₄H₁₁NS | [2][3][4] |

| Molecular Weight | 105.20 g/mol | [2][3][6] |

| IUPAC Name | 2-ethylsulfanylethanamine | [1][2] |

| Linear Formula | CH₃CH₂SCH₂CH₂NH₂ | |

| SMILES | CCSCCN | [2][7] |

| InChI Key | HJCTVUWPHAZTLI-UHFFFAOYSA-N | [2][7] |

Physical Properties

The physical state and key properties are crucial for experimental design, dictating appropriate handling and reaction conditions. The compound is typically a clear, colorless to pale yellow liquid with a characteristic stench.[4][8]

| Property | Value | Source |

| Boiling Point | 159-160 °C at 760 mmHg | [4][5][7] |

| Melting Point | 163 °C | [1][4][5] |

| Density | 0.946 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n20/D) | 1.4900 | [1][7] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [7] |

| pKa | 9.04 ± 0.10 (Predicted) | [1][8] |

Chemical Reactivity and Applications

The dual functionality of 2-(Ethylthio)ethylamine underpins its diverse applications. The primary amine group serves as a nucleophile and a base, while the thioether's sulfur atom can be oxidized and act as a ligand for metal centers.[2]

Role in Organic and Medicinal Chemistry

As a synthetic building block, this compound is integral to constructing more complex molecules.[2][4] It is particularly valuable in pharmaceuticals, where it serves as an intermediate in the synthesis of drugs targeting cardiovascular and neurological conditions.[4] Its hydrochloride salt is also used in the synthesis of specialized organic compounds.[2]

Coordination Chemistry and Material Science

The ability of 2-(Ethylthio)ethylamine to act as a bidentate ligand, coordinating through both its nitrogen and sulfur atoms, makes it significant in coordination chemistry.[2] It forms stable complexes with transition metals like palladium(II) and platinum(II), which have been investigated for potential biological and chemotherapeutic applications.[2] This property also extends to material science, where it is a precursor for developing functionalized ligands for catalysis.[2]

Industrial Applications

In industrial settings, 2-(Ethylthio)ethylamine is used in the production of specialty chemicals. It serves as a precursor in the manufacturing of surfactants and corrosion inhibitors.[2][4] Furthermore, it is utilized in the development of agrochemicals such as pesticides and herbicides.[4]

Safety, Handling, and Storage

Proper handling of 2-(Ethylthio)ethylamine is critical due to its hazardous properties. It is classified as a flammable liquid and is known to cause skin irritation and serious eye damage. [1][6][7]

GHS Hazard Information

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. [1][9]Ground/bond container and receiving equipment. [1]* Personal Protective Equipment:

Storage

-

Store in a well-ventilated place at room temperature. [4][9]* Keep the container tightly closed. [1][9]* Store in a flammable liquid storage cabinet. [7] This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges. [3]

References

-

2-(Ethylthio)ethylamine - MySkinRecipes. [Link]

-

2-(ethylthio)ethylamine | CAS#:36489-03-9 | Chemsrc. [Link]

-

Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem. [Link]

-

2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS | CID 3016870 - PubChem. [Link]

-

Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- - PubChem. [Link]

-

2-(Methylthio)ethylamine - SpectraBase. [Link]

-

Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. [Link]

-

Infrared spectrum of ethylamine C2H7N CH3CH2NH2 - Doc Brown. [Link]

-

Mass spectrum of ethylamine C2H7N CH3CH2NH2 - Doc Brown. [Link]

-

2-(ETHYLTHIO)ETHYLAMINE One Chongqing Chemdad Co. ,Ltd. [Link]

Sources

- 1. 2-(ETHYLTHIO)ETHYLAMINE | 36489-03-9 [amp.chemicalbook.com]

- 2. Buy 2-(Ethylthio)ethylamine | 36489-03-9 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Ethylthio)ethylamine [myskinrecipes.com]

- 5. 2-(ethylthio)ethylamine | CAS#:36489-03-9 | Chemsrc [chemsrc.com]

- 6. Ethanamine, 2-(ethylthio)- | C4H11NS | CID 148011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Ethylthio)ethylamine 96 36489-03-9 [sigmaaldrich.com]

- 8. 2-(ETHYLTHIO)ETHYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-(Ethylthio)ethylamine hydrochloride | C4H12ClNS | CID 3016870 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Ethylthio)ethylamine: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(Ethylthio)ethylamine, a pivotal bifunctional organic building block. Its unique molecular architecture, featuring both a primary amine and a thioether moiety, has positioned it as a valuable synthon in diverse fields, most notably in medicinal chemistry and coordination chemistry. This document will delve into the core chemical principles of 2-(Ethylthio)ethylamine, exploring its synthesis, reactivity, and key applications. A significant focus will be placed on its instrumental role in the development of blockbuster pharmaceuticals and its utility in the formation of functional metal complexes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of a Bifunctional Synthon

In the landscape of organic synthesis, the strategic value of a building block is often determined by its functional group diversity and the synthetic pathways it unlocks. 2-(Ethylthio)ethylamine (CAS No. 36489-03-9), with its primary amine and thioether functionalities, represents a classic example of such a versatile synthon.[1] The primary amine serves as a nucleophile and a basic center, readily participating in amide bond formation, imine condensation, and reactions with various electrophiles. Concurrently, the thioether group, while generally less reactive, offers a soft sulfur donor site for coordination with transition metals and can be oxidized to sulfoxides and sulfones to modulate physicochemical properties.[1]

This duality makes 2-(Ethylthio)ethylamine a particularly sought-after intermediate in the pharmaceutical industry. Its incorporation into drug scaffolds can significantly influence pharmacokinetic and pharmacodynamic profiles. The thioether linkage, for instance, is a key structural feature in several histamine H2-receptor antagonists, contributing to the optimal spatial arrangement for receptor binding.[2] This guide will provide an in-depth exploration of the chemistry and applications of 2-(Ethylthio)ethylamine, offering both foundational knowledge and practical insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis. The key properties of 2-(Ethylthio)ethylamine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36489-03-9 | [1] |

| Molecular Formula | C4H11NS | [1] |

| Molecular Weight | 105.2 g/mol | [1] |

| Boiling Point | 159-160 °C/760 mmHg | [3] |

| Density | 0.946 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4900 | [3] |

| Flash Point | 57 °C (closed cup) | [3] |

| Appearance | Clear, colorless liquid | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 2-(Ethylthio)ethylamine is characterized by distinct signals corresponding to the ethyl and ethylene protons. The triplet of the methyl group, the quartet of the methylene group adjacent to the sulfur, and the two triplets of the ethylene bridge are key identifiers.

-

¹³C NMR: The carbon spectrum shows four unique signals, consistent with the molecule's structure.[1]

-

IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the primary amine and C-N and C-S stretching vibrations.

Synthesis and Purification

The most prevalent laboratory-scale synthesis of 2-(Ethylthio)ethylamine proceeds via a two-step sequence involving the nucleophilic ring-opening of an epoxide followed by amination.[1] This approach is favored for its high yields and the ready availability of starting materials.

General Synthesis Workflow

The synthesis can be visualized as a two-stage process, starting from readily available commercial reagents.

Caption: General two-stage synthesis of 2-(Ethylthio)ethylamine.

Detailed Experimental Protocol: Thiol-Epoxide Amination Pathway

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Step 1: Synthesis of 2-(Ethylthio)ethanol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with ethyl mercaptan. Cool the flask in an ice bath.

-

Reaction: Add ethylene oxide dropwise to the cooled ethyl mercaptan. The reaction is exothermic and the temperature should be maintained between 0-10 °C.

-

Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by TLC or GC-MS. Upon completion, the excess ethyl mercaptan can be removed by distillation.

Step 2: Amination of 2-(Ethylthio)ethanol

-

Reaction Setup: In a high-pressure reactor (autoclave), combine the crude 2-(Ethylthio)ethanol from the previous step with an excess of aqueous ammonia.

-

Catalyst: For industrial-scale synthesis, a nickel-based catalyst may be employed to enhance the rate and selectivity of the amination.[4]

-

Reaction Conditions: Seal the reactor and heat to a temperature of 50-100 °C. The pressure will increase due to the ammonia and heating; typical pressures range from 1-5 atm.[1] The reaction is typically run for several hours.

-

Purification: After cooling and venting the reactor, the product is isolated. Purification is achieved through fractional distillation under reduced pressure to yield pure 2-(Ethylthio)ethylamine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(Ethylthio)ethylamine stems from the distinct reactivity of its two functional groups.

-

Amine Group: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides and anhydrides to form amides, reacts with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and can be alkylated.

-

Thioether Group: The sulfur atom of the thioether is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide can yield the corresponding sulfoxide, while stronger oxidants can produce the sulfone. These transformations are crucial in drug design for fine-tuning polarity and hydrogen bonding capacity. The thioether also acts as a soft ligand for transition metals.[1]

Representative Reaction: Synthesis of a Ranitidine Analogue

The synthesis of the H2-receptor antagonist Ranitidine is a prime example of the application of a 2-(ethylthio)ethylamine analogue. The core reaction involves the nucleophilic substitution of a methylthio group on a nitroethene derivative by the primary amine of the thioether ethylamine side chain.

Caption: Key reaction in the synthesis of Ranitidine.

A general laboratory procedure for a similar transformation is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylthio-1-methylamino-2-nitroethylene in a suitable solvent such as water or ethanol.[5][6]

-

Addition of Amine: Add a slight molar excess of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine to the solution.[5]

-

Reaction Conditions: Heat the mixture to a temperature between 50-80 °C and stir for several hours.[5] The reaction progress can be monitored by TLC.

-

Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the final ranitidine product.[5]

Applications in Drug Discovery and Development

The 2-(ethylthio)ethylamine moiety is a key structural component in a number of clinically significant drugs, particularly in the class of histamine H2-receptor antagonists used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[7]

Histamine H2-Receptor Antagonists: Cimetidine and Ranitidine

-

Cimetidine: One of the first blockbuster drugs in this class, cimetidine features a side chain derived from a related thioether amine. The flexible thioether-containing chain is crucial for positioning the polar cyanoguanidine group for effective interaction with the H2 receptor.[8]

-

Ranitidine: In ranitidine, the 2-(ethylthio)ethylamine-derived side chain connects a furan ring to a polar nitro-ethenediamine group.[7]

Structure-Activity Relationship (SAR) Insights

The success of these drugs has spurred extensive SAR studies. Key findings related to the 2-(ethylthio)ethylamine-derived linker include:

-

Chain Length: The separation of the heterocyclic ring and the polar, non-basic terminal group by a flexible chain equivalent to four carbon atoms is optimal for H2-receptor antagonist activity. The thioether link is an isosteric replacement for a methylene group that maintains this optimal distance.[2][9]

-

Flexibility: The thioether linkage provides the necessary conformational flexibility for the side chain to adopt the correct orientation for binding to the receptor.

-

Polarity: The thioether sulfur can participate in dipole-dipole interactions and can be oxidized to the more polar sulfoxide or sulfone, allowing for the modulation of the drug's pharmacokinetic properties.

Role in Coordination Chemistry

The ability of 2-(Ethylthio)ethylamine to act as a bidentate ligand, coordinating through both the nitrogen of the amine and the sulfur of the thioether, makes it a valuable component in the design of metal complexes.[1] Palladium(II) complexes, in particular, have been studied for their potential applications in catalysis and as therapeutic agents.[4][10]

Synthesis of a Palladium(II) Complex

A representative synthesis of a palladium(II) complex with a thioether amine ligand is outlined below.

-

Ligand Solution: Dissolve 2-(Ethylthio)ethylamine in a suitable solvent such as dichloromethane.

-

Palladium Salt: In a separate flask, dissolve a palladium(II) salt (e.g., [PdCl₂(COD)]) in the same solvent.

-

Complexation: Slowly add the ligand solution to the palladium salt solution with stirring at room temperature under an inert atmosphere.

-

Isolation: The resulting complex often precipitates from the solution and can be collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

The resulting complexes are typically square planar, with the thioether amine ligand coordinating in a bidentate fashion. These complexes can serve as catalysts in various organic transformations.[3]

Safety and Handling

2-(Ethylthio)ethylamine is a flammable liquid and vapor.[3] It is also corrosive and can cause serious eye damage and skin irritation.[3] It may also cause respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

The hydrochloride salt of 2-(ethylthio)ethylamine is a solid and may present different handling challenges, though it is also classified as harmful if swallowed and an irritant.[7] Always consult the Safety Data Sheet (SDS) before handling this or any chemical.

Conclusion

2-(Ethylthio)ethylamine has established itself as a cornerstone building block in modern organic synthesis. Its bifunctional nature provides a versatile platform for the construction of complex molecules with significant biological activity. The profound impact of this synthon is best exemplified by its role in the development of histamine H2-receptor antagonists, which have revolutionized the treatment of acid-related gastrointestinal disorders. Furthermore, its utility in coordination chemistry continues to be an active area of research, with potential applications in catalysis and materials science. A thorough understanding of the synthesis, reactivity, and handling of 2-(Ethylthio)ethylamine, as outlined in this guide, is essential for any scientist seeking to harness its full synthetic potential.

References

- Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.

- Google Patents. (n.d.). Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.

-

Pharmacy 180. (n.d.). SAR of H2-receptor Antagonists. Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

European Journal of Chemistry. (2017). Synthesis, characterization and biological activity study of some new palladium(II) complexes containing amine or azomethine groups. Retrieved from [Link]

-

YouTube. (2021, January 23). SAR of H2 receptor Antagonist. Retrieved from [Link]

-

PubMed. (1984). Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists. Retrieved from [Link]

-

PubMed. (1987). On the structure-activity relationship of histamine H2-receptor antagonists based on the X-ray crystal structures and 1H-NMR spectra of amidine derivatives. Retrieved from [Link]

-

PubMed. (1998). Structure-activity characterization of an H2-receptor antagonist.... Retrieved from [Link]

-

PubMed. (1988). Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems. Retrieved from [Link]

-

PubMed. (2004). Structure-activity relationships of histamine H2 receptor ligands. Retrieved from [Link]

-

PubMed. (1995). Novel qualitative structure-activity relationships for the antinociceptive actions of H2 antagonists, H3 antagonists and derivatives. Retrieved from [Link]

-

Pharmapproach. (n.d.). RATIONAL DESIGN OF CIMETIDINE. Retrieved from [Link]

- Google Patents. (n.d.). US4520201A - Synthesis of cimetidine and analogs thereof.

- Google Patents. (n.d.). A process for the preparation of cimetidine.

-

YouTube. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethylthio)ethylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Retrieved from [Link]

-

PubMed. (2010). Coordination chemistry of poly(thioether)borate ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. Retrieved from [Link]

-

Thieme. (n.d.). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Retrieved from [Link]

-

PubMed. (1997). Thioether complexes of palladium(II) and platinum(II) as artificial peptidases.... Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Retrieved from [Link]

-

UvA-DARE. (1996). Amine-thioether and Amine-pyridine Complexes of Palladium(II) and the Reactivity of the M - CORE. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. Retrieved from [Link]

-

ACS Publications. (2007). Monodisperse Thioether-Stabilized Palladium Nanoparticles: Synthesis, Characterization, and Reactivity. Retrieved from [Link]

-

ResearchGate. (2025). Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Selective cleavage of thioether linkage in proteins modified with 4-hydroxynonenal. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 The opening of a thioether linkage of a lantibiotic.... Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. (This is a repeated reference to the same source as[11], but it contains distinct information that is being cited here). Retrieved from [Link]

-

PubChem. (n.d.). Ranitidine. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Chemistry and Structure-Activity Relationships of H2-Receptor Antagonists. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 36489-03-9 | 2-(Ethylthio)ethylamine. Retrieved from [Link]

Sources

- 1. Coordination chemistry of poly(thioether)borate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06696D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Coordination chemistry of poly(thioether)borate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioether complexes of palladium(II) and platinum(II) as artificial peptidases. residue-selective peptide cleavage by a palladium(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Synthesis, characterization and biological activity study of some new palladium(II) complexes containing amine or azomethine groups | European Journal of Chemistry [eurjchem.com]

- 11. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Ethylthio)ethylamine from ethyl mercaptan

An In-depth Technical Guide for the Synthesis of 2-(Ethylthio)ethylamine from Ethyl Mercaptan

Abstract

2-(Ethylthio)ethylamine is a pivotal chemical intermediate with significant applications in the development of pharmaceuticals, agrochemicals, and industrial materials such as corrosion inhibitors and surfactants.[1] Its unique structure, featuring both a primary amine and a thioether group, allows for versatile reactivity, making it a valuable building block in complex organic synthesis.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways for producing 2-(Ethylthio)ethylamine, with a core focus on routes starting from the readily available precursor, ethyl mercaptan. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven experimental protocols, and discuss critical safety considerations for handling the hazardous reagents involved. This document is intended for researchers, chemists, and process development scientists seeking a thorough and practical understanding of this important synthesis.

Introduction

Overview of 2-(Ethylthio)ethylamine

2-(Ethylthio)ethylamine (CAS RN: 36489-03-9) is a bifunctional molecule that serves as a cornerstone in various synthetic endeavors.[3][4][5] In medicinal chemistry, it is a key fragment for producing drugs targeting cardiovascular and neurological conditions.[1] Its ability to act as a bidentate ligand allows it to form stable complexes with transition metals like palladium, opening avenues for applications in catalysis and cancer chemotherapy.[2]

Table 1: Physicochemical Properties of 2-(Ethylthio)ethylamine

| Property | Value | Source |

| CAS Number | 36489-03-9 | [3][4] |

| Molecular Formula | C₄H₁₁NS | [1][3] |

| Molecular Weight | 105.20 g/mol | [3] |

| Boiling Point | 159-160 °C (at 760 mmHg) | [1] |

| Density | 0.946 g/mL (at 25 °C) | [1] |

| Refractive Index | n20/D 1.4900 | |

| Appearance | Colorless Liquid | [6] |

The Precursor: Ethyl Mercaptan

The primary starting material, ethyl mercaptan (ethanethiol, CAS RN: 75-08-1), is a volatile, colorless liquid renowned for its potent and disagreeable skunk-like odor.[7] Its high volatility (boiling point: 35 °C / 95 °F) and extreme flammability (flash point: -48 °C / -55 °F) demand stringent safety protocols.[7][8]

Expertise & Experience Insight: The decision to use ethyl mercaptan as a precursor is driven by its high reactivity as a nucleophile (in its thiolate form) and its commercial availability. However, its physical properties dictate that all reactions must be conducted in well-ventilated fume hoods or closed systems, with meticulous attention to eliminating ignition sources.[9][10] All equipment must be grounded to prevent static discharge.[8]

Table 2: Key Hazards of Ethyl Mercaptan (Ethanethiol)

| Hazard | Description | Mitigation Strategy |

| Extreme Flammability | Class IA Flammable Liquid. Vapors are heavier than air and can travel to an ignition source.[7][8] | Use only in a certified fume hood. Prohibit all open flames, sparks, and hot surfaces.[9][10] Use non-sparking tools and grounded equipment.[8][9] |

| High Toxicity | Harmful if inhaled or swallowed.[11][12] High concentrations can cause central nervous system depression, respiratory paralysis, and damage to the liver and kidneys.[7][13] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[9][14] |

| Strong Odor | Extremely potent odor detectable at very low concentrations. | Conduct all work in a fume hood. Have a decontamination plan and odor-neutralizing agents (e.g., bleach solution) readily available. |